N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-(3-methoxyphenyl)-2-morpholinoethyl)amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide.
Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzylamine.
Substitution: Formation of various halogenated derivatives depending on the halogen used.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It is believed to act as a modulator of certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide
- N-(2-(3-methoxyphenyl)-2-piperidinoethyl)-3,4-dimethylbenzamide
- N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-methylbenzamide
Uniqueness
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and morpholino groups, in particular, contribute to its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16-7-8-19(13-17(16)2)22(25)23-15-21(24-9-11-27-12-10-24)18-5-4-6-20(14-18)26-3/h4-8,13-14,21H,9-12,15H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKLDJFDYRMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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